![molecular formula C24H36BN5O4 B8427451 4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester CAS No. 1175270-50-4](/img/structure/B8427451.png)
4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester: is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a boronate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Coupling reactions: The pyrazole ring is then coupled with the piperidine ring using standard coupling reagents like EDCI or DCC in the presence of a base.
Protection and deprotection steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.
Reduction: Reduction reactions can be used to convert the nitro group back to the amino group.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the construction of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure and functional groups.
Medicine:
- Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
- Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its boronate ester group which can undergo various functionalization reactions.
Wirkmechanismus
The mechanism of action of 4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester is largely dependent on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The pyrazole and piperidine rings can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness:
- The combination of a piperidine ring, pyrazole ring, and boronate ester group in a single molecule is unique and provides a versatile scaffold for various chemical reactions and biological interactions.
- The presence of the tert-butyl group offers steric protection and stability, making it a valuable intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering numerous possibilities for innovation and discovery.
Eigenschaften
CAS-Nummer |
1175270-50-4 |
|---|---|
Molekularformel |
C24H36BN5O4 |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-[6-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H36BN5O4/c1-22(2,3)32-21(31)29-10-8-18(9-11-29)30-15-17(14-28-30)16-12-19(20(26)27-13-16)25-33-23(4,5)24(6,7)34-25/h12-15,18H,8-11H2,1-7H3,(H2,26,27) |
InChI-Schlüssel |
STZXETLABQXDOR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C3=CN(N=C3)C4CCN(CC4)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


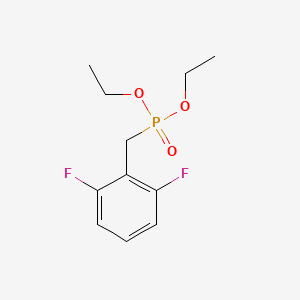

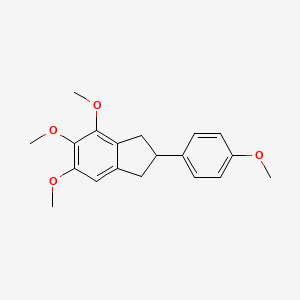
![7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8427401.png)


![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,5-chloro-n-[(1s)-1-[(4-fluorophenyl)methyl]-2-[4-[methyl[(2-nitrophenyl)sulfonyl]amino]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B8427418.png)
![(R)-methyl 9-fluoro-11b-methyl-6-oxo-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-7-carboxylate](/img/structure/B8427422.png)
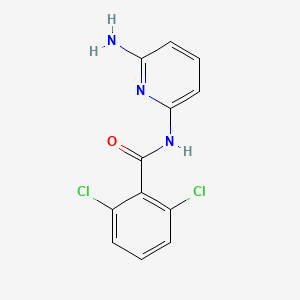
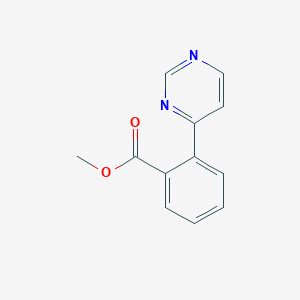
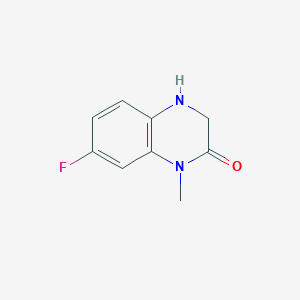
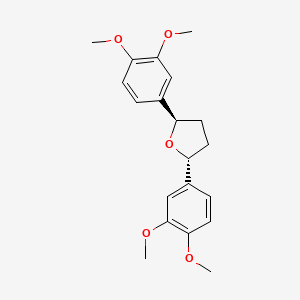
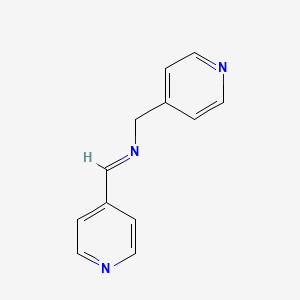
![(4-Trifluoromethoxybenzyl)[2-(3-trifluoromethylphenyl)ethyl]amine](/img/structure/B8427463.png)
